molecular formula C13H9F2NO3 B2414007 2-Amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid CAS No. 1333571-32-6

2-Amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid

Cat. No.: B2414007
CAS No.: 1333571-32-6
M. Wt: 265.216
InChI Key: LIEXDQSXGOLAKP-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid is a synthetic organic compound with the molecular formula C13H9F2NO3 and a molecular weight of 265.22 g/mol . This compound is characterized by the presence of both amino and fluorophenoxy groups attached to a benzoic acid core, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-infective activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid involves its interaction with specific molecular targets. The amino and fluorophenoxy groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid is unique due to the presence of both amino and fluorophenoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO3/c14-7-1-3-8(4-2-7)19-12-5-9(13(17)18)11(16)6-10(12)15/h1-6H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEXDQSXGOLAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C(=C2)C(=O)O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333571-32-6
Record name 2-amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid
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